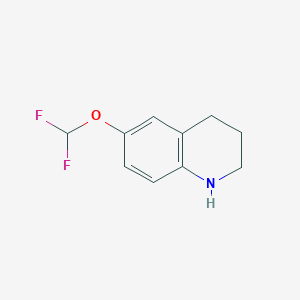

6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline is a compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group attached to the quinoline ring system. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .

Métodos De Preparación

One common method is the late-stage difluoromethylation, where difluoromethylation reagents are used to introduce the difluoromethoxy group into pre-formed quinoline derivatives . This process can be achieved using various reagents and catalysts, including metal-based methods and radical chemistry . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline ring to more saturated derivatives.

Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases.

- Anticancer Activity : Research indicates that derivatives of tetrahydroquinoline exhibit activity against cancer cells. The difluoromethoxy group may enhance the compound's ability to penetrate cell membranes and interact with biological targets involved in tumor growth and proliferation.

- Neuroprotective Effects : Studies have suggested that tetrahydroquinoline derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or inhibition of oxidative stress pathways .

- Antimicrobial Properties : Compounds similar to 6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline have shown promising antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex fluorinated heterocycles. This capability is crucial for developing new materials with tailored properties.

- Fluorinated Heterocycles : The difluoromethoxy group allows for the synthesis of a variety of fluorinated compounds that are important in drug design and agrochemicals. These compounds often exhibit enhanced biological activity due to the presence of fluorine .

Biological Research

The unique properties of this compound make it an interesting subject for biological studies.

- Biological Activity Studies : The compound is used to investigate the effects of fluorine substitution on biological activity. Understanding these interactions can lead to insights into how structural modifications influence drug efficacy and safety profiles .

- Mechanistic Studies : Research into the mechanisms by which this compound interacts with biological macromolecules (like proteins and enzymes) can inform drug development strategies and optimize therapeutic outcomes.

Industrial Applications

The stability and reactivity of this compound make it suitable for various industrial applications.

- Agrochemicals : The compound's properties are being explored for use in developing agrochemicals that require improved efficacy and lower environmental impact. The incorporation of fluorine can enhance the persistence and effectiveness of these chemicals in agricultural settings.

Mecanismo De Acción

The mechanism of action of 6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

Trifluoromethoxy derivatives: These compounds share similar properties but differ in the number of fluorine atoms, which can affect their biological activity and reactivity.

Other difluoromethoxy-containing heterocycles: Compounds like difluoromethoxylated pyrazoles, isoxazoles, and pyrimidines have similar structural features but different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for various applications.

Actividad Biológica

6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent studies, synthesizing findings from various research articles and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10F2N. Its structure features a tetrahydroquinoline core with a difluoromethoxy substituent that may enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of tetrahydroquinoline, it was found that compounds with difluoromethoxy groups displayed enhanced activity against a range of bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the difluoromethoxy group contributes positively to the antimicrobial efficacy of the compound .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Case Studies

One notable case study involved the application of this compound in a mouse model for breast cancer. The compound was administered at varying doses over four weeks. Results showed a significant reduction in tumor size compared to control groups, with histological analysis confirming decreased cell proliferation and increased apoptosis in treated tumors .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cancer cell signaling pathways.

- Receptor Modulation : The compound may bind to receptors that regulate cell growth and apoptosis.

Propiedades

IUPAC Name |

6-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-10(12)14-8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,10,13H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDFJYGJGKTWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OC(F)F)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.